Dibutyltin methoxide

Description

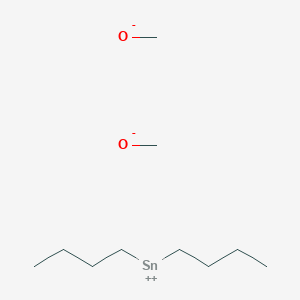

Dibutyltin methoxide (DBTM) is an organotin compound characterized by two butyl groups and a methoxide group bonded to a central tin atom. Organotin compounds are widely used as stabilizers in polymers, catalysts in industrial processes, and biocides, but their environmental and health impacts remain a concern due to endocrine-disrupting effects .

However, empirical data on DBTM’s biological activity are sparse, necessitating extrapolation from studies on structurally similar compounds.

Properties

IUPAC Name |

dibutyltin(2+);methanolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDVQYBUEVYUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+2]CCCC.C[O-].C[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-55-6 | |

| Record name | Dibutyltin dimethoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis from Dibutyltin Oxide and Methanol

The reaction between dibutyltin oxide (DBTO) and methanol represents a direct route to DBTM. This method involves refluxing DBTO in methanol under anhydrous conditions, as described in industrial protocols . The general reaction is:

Key Parameters :

-

Solvent Purity : Anhydrous methanol prevents hydrolysis of DBTO into secondary byproducts.

-

Temperature : Reflux conditions (64.7°C for methanol) ensure complete dissolution of DBTO.

-

Stoichiometry : A 1:2 molar ratio of DBTO to methanol minimizes unreacted starting material.

Industrial Refinement :

Large-scale production often incorporates surfactants like normal heptane or toluene to enhance DBTO solubility. For example, a patent describes using 1.2g toluene per 607.4g DBTCl to facilitate phase separation during purification . Post-reaction stratification isolates DBTM from aqueous byproducts, followed by vacuum distillation to recover solvents.

Alkaline Hydrolysis of Dibutyltin Dichloride

An alternative route involves the reaction of dibutyltin dichloride (DBTCl) with methanol in the presence of a base, typically sodium hydroxide (NaOH):

Process Optimization :

-

Base Concentration : NaOH solutions (5–15% mass concentration) prevent excessive exothermic reactions .

-

Surfactant Addition : Ethanol or normal heptane (1:500–650 mass ratio to DBTCl) improves mixing and reduces emulsion formation during phase separation.

-

Stepwise Neutralization : Initial neutralization of DBTCl with 80–90% of the stoichiometric NaOH minimizes chloride contamination, followed by a secondary NaOH addition to complete methoxide formation .

Case Study :

A patented method reactors 607.4g DBTCl with 1.1g ethanol and 1680g 10% NaOH at 60°C, achieving 98% conversion after 3 hours . The product undergoes centrifugation and vacuum drying (0.007–0.009 MPa, 78–80°C) to yield white crystalline DBTM.

Comparative Analysis of Synthetic Routes

| Parameter | DBTO Route | DBTCl Route |

|---|---|---|

| Reaction Time | 4–6 hours (including reflux) | 3–5 hours (stepwise neutralization) |

| Byproduct Management | Water removal via distillation | NaCl precipitation and filtration |

| Scalability | Limited by solvent recovery efficiency | High (batch reactors with stirring) |

| Purity | ≥95% (requires surfactant) | ≥98% (post-centrifugation) |

The DBTCl route offers superior yield and scalability for industrial applications, while the DBTO method remains preferred for laboratory-scale synthesis due to simpler setup.

Analytical Characterization of DBTM

Post-synthesis validation employs spectroscopic and thermal techniques:

-

¹¹⁹Sn NMR : Confirms Sn-O bonding geometry, with chemical shifts between δ −100 to −150 ppm indicating tetrahedral coordination .

-

FT-IR : Sn-O stretching vibrations at 550–650 cm⁻¹ and Sn-C modes at 1,050–1,150 cm⁻¹ verify structural integrity.

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 180–200°C reflects thermal stability under processing conditions.

Challenges and Mitigation Strategies

Precipitation Control :

-

Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran) stabilize DBTM intermediates via tin-oxygen coordination, reducing aggregation .

-

Catalyst Support : Ball-milling DBTM with zeolite matrices enhances dispersion in heterogeneous catalytic systems.

Moisture Sensitivity :

-

Storage : Anhydrous environments (e.g., nitrogen-gloveboxes) prevent hydrolysis to DBTO.

-

Real-Time Monitoring : UV-Vis spectroscopy tracks methoxide consumption during reactions, enabling immediate corrective adjustments.

Industrial Applications and Environmental Considerations

DBTM’s role as a transesterification catalyst in polyurethane production necessitates high-purity batches (>99%). However, organotin compounds face regulatory scrutiny due to aquatic toxicity. Recent advances focus on immobilized DBTM catalysts to minimize leaching, with silica-supported variants showing 80% recyclability over five cycles.

Chemical Reactions Analysis

Dibutyltin methoxide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dibutyltin oxide and methanol. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or oxygen.

Substitution: The methoxide groups in this compound can be substituted with other nucleophiles, such as halides or alkoxides, to form different organotin compounds.

Hydrolysis: this compound can undergo hydrolysis in the presence of water to form dibutyltin oxide and methanol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides), and acidic or basic conditions for hydrolysis. The major products formed from these reactions include dibutyltin oxide, substituted organotin compounds, and methanol.

Scientific Research Applications

Chemical Applications

Catalysis in Organic Synthesis

DBTM is widely recognized for its role as a catalyst in several organic synthesis reactions, particularly:

- Esterification : DBTM promotes the formation of esters from acids and alcohols.

- Transesterification : It facilitates the exchange of alkoxy groups between esters and alcohols.

- Polymerization : DBTM is instrumental in the production of polymers by initiating polymerization reactions.

Its ability to promote regioselective reactions makes it valuable for synthesizing complex organic molecules.

| Reaction Type | Role of DBTM |

|---|---|

| Esterification | Catalyst for ester formation |

| Transesterification | Catalyst for alkoxy group exchange |

| Polymerization | Initiator for polymer synthesis |

Biological Applications

Enzyme Inhibition and Protein Modification

Research indicates that DBTM can interact with biological molecules, providing insights into enzyme inhibition and protein modification. Its potential applications in biological studies include:

- Studying enzyme activity : DBTM can serve as a tool to investigate the mechanisms of enzyme inhibition.

- Protein interactions : It can modify proteins, aiding in understanding their structure and function.

Medical Applications

Drug Development

DBTM has been explored for its potential in drug development, particularly in synthesizing organotin-based pharmaceuticals. Notable applications include:

- Anticancer properties : Research has indicated that organotin compounds may exhibit anticancer activity.

- Antimicrobial properties : Studies have shown promise in developing antimicrobial agents using organotin derivatives.

Industrial Applications

Stabilizers and Catalysts

In industrial settings, DBTM is utilized as a stabilizer and catalyst in producing various materials, including:

- Plastics : It acts as a catalyst in the production of plastic materials.

- Coatings and Adhesives : DBTM enhances the properties of coatings and adhesives through its catalytic action.

Case Studies

- Synthesis of Polylactides

-

Carbon Dioxide Conversion

- Research highlighted DBTM's role in facilitating the synthesis of dialkyl carbonates from carbon dioxide and alcohols, contributing to green chemistry initiatives aimed at utilizing CO2 as a feedstock .

- Antimicrobial Activity

Mechanism of Action

The mechanism of action of dibutyltin methoxide involves its ability to coordinate with various substrates and promote chemical reactions. The tin atom in this compound can form coordination complexes with nucleophiles, facilitating the transfer of functional groups and promoting reaction pathways. The molecular targets and pathways involved depend on the specific reaction and substrate, but generally involve the activation of nucleophiles and the stabilization of transition states.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Dibutyltin compounds vary primarily in their anionic substituents, which critically affect their physicochemical and biological behaviors:

| Compound | Substituent(s) | Key Properties |

|---|---|---|

| Dibutyltin dichloride | Cl⁻ | High PPARγ activation (7.5-fold); partial RXRα agonist; reproductive toxin |

| Dibutyltin dilaurate | Lauroyl group (C₁₂) | Most potent adipogenesis inducer; partial PPARγ/RXRα agonist; disputed toxicity |

| Dibutyltin diacetate | CH₃COO⁻ | Moderate PPARγ activation (2.25-fold); no RXRα activity |

| Dibutyltin maleate | Maleate anion | Weak PPARγ activation (2.61-fold); no RXRα activity |

| Dibutyltin methoxide | OCH₃⁻ | Hypothesized intermediate PPARγ activation; unknown RXRα activity |

Notes:

- Dibutyltin dichloride exhibits the strongest PPARγ agonism among tested compounds, likely due to the electronegative chloride enhancing tin’s interaction with Cys285 in PPARγ’s ligand-binding domain .

- Dibutyltin dilaurate ’s lipophilic lauroyl group may enhance cellular uptake, explaining its superior adipogenic potency (2.5-fold lipid accumulation vs. controls) .

Receptor Activation Profiles

Studies on dibutyltin analogs reveal distinct nuclear receptor interactions:

- PPARγ Activation : All tested dibutyltins act as partial PPARγ agonists, with dibutyltin dichloride showing the highest efficacy (7.5-fold activation). Mutation of Cys285 in PPARγ abolishes this activity, confirming the critical role of tin-sulfur bonding .

- RXRα Activation : Only dibutyltin dichloride and dilaurate exhibit partial RXRα agonism (1.99- and 2.49-fold activation, respectively), far weaker than tributyltin chloride (32.47-fold) .

- DBTM Hypothesis : The methoxide group’s electronegativity may support moderate PPARγ binding, but its inability to form strong ionic interactions (as with chloride) likely limits receptor activation efficacy.

Toxicological and Adipogenic Effects

- Maximum non-toxic concentrations vary significantly: dichloride (1 µM) vs. dilaurate (10 µM) .

- Adipogenesis : Dibutyltin dilaurate induces the highest lipid accumulation in 3T3-L1 cells, followed by dichloride and maleate. This effect is PPARγ-dependent, as shown by inhibition with the antagonist T0070907 .

Anti-Inflammatory and Gene Expression Effects

Dibutyltin compounds differentially modulate inflammatory genes:

Biological Activity

Dibutyltin methoxide (DBTM), a member of the organotin compound family, has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding its biological effects, including toxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a central tin atom bonded to two butyl groups and one methoxide group. This structure influences its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : DBTM has demonstrated significant antifungal and antibacterial properties.

- Toxicological Effects : It is associated with various toxic effects, particularly neurotoxicity and immunotoxicity.

- Antioxidant Properties : Some studies suggest that organotin compounds can exhibit antioxidant activity.

Antimicrobial Activity

DBTM has been studied for its antifungal effects against various pathogens. For example, research indicates that organotin compounds, including dibutyltin derivatives, show effectiveness against strains such as Candida albicans and Aspergillus fumigatus.

| Compound Type | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dibutyltin | Candida albicans | 0.49 µg/mL |

| Dibutyltin | Aspergillus fumigatus | 1.95 µg/mL |

These results indicate that dibutyltin compounds can be effective in inhibiting the growth of pathogenic fungi, making them potential candidates for antifungal therapies .

Toxicological Effects

The toxicity of this compound is a significant concern. Studies have shown that it can lead to:

- Neurotoxicity : Exposure to dibutyltin compounds has been linked to neurological disorders in both animal models and human cases. Symptoms include disorientation and cognitive impairment .

- Hepatotoxicity : Dibutyltin is metabolized in the liver, leading to the accumulation of toxic metabolites that can cause liver damage .

- Immunotoxicity : Organotin compounds have been shown to impair immune function, raising concerns about their safety in therapeutic applications .

The acute oral toxicity of this compound has been evaluated in various studies, with reported LD50 values ranging from 510 mg/kg to 3088 mg/kg in rats, indicating a moderate level of acute toxicity .

Antioxidant Activity

Despite its toxicity, some organotin compounds exhibit antioxidant properties. Research indicates that DBTM can act as a radical scavenger, potentially mitigating oxidative stress in biological systems. This duality presents a complex profile where DBTM may have beneficial effects under controlled conditions while posing risks at higher exposures .

Case Studies

- Acute Organotin Poisoning : A case study reported neurological manifestations in a worker exposed to dibutyltin during tank cleaning operations. Symptoms included disorientation and hallucinations, highlighting the neurotoxic potential of dibutyltin compounds .

- In Vitro Studies : Various studies have explored the antiproliferative effects of organotin complexes on cancer cell lines. For instance, certain dibutyltin derivatives showed promising results in inhibiting the proliferation of human cancer cells while inducing apoptosis through mechanisms involving DNA damage .

Q & A

Basic: What experimental strategies are recommended for synthesizing dibutyltin methoxide while minimizing precipitation during reactions?

This compound synthesis requires careful control of solubility and reaction kinetics. Evidence from cyclic dibutyltin bisalkyleneoxide preparations suggests that donor-acceptor (DA) interactions between tin and oxygen atoms can stabilize monomeric forms in solution, preventing premature precipitation . To optimize solubility:

- Use polar aprotic solvents (e.g., tetrahydrofuran) to enhance tin-oxygen coordination.

- Monitor reaction progress via ¹¹⁹Sn NMR spectroscopy to confirm intermediate stability and track methoxide incorporation .

- Introduce soluble liquid catalysts (e.g., ethylene glycol derivatives) to stabilize reactive intermediates .

- For supported catalysts, consider ball-milling with zeolite matrices to improve dispersion and reduce aggregation, as demonstrated in sodium methoxide/zeolite systems .

Basic: What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Robust characterization requires a multi-technique approach:

- Spectroscopy :

- ¹¹⁹Sn NMR to confirm tin coordination geometry and methoxide bonding .

- FT-IR to identify Sn-O and Sn-C vibrational modes, comparing with reference spectra for dibutyltin oxide derivatives .

- Surface Analysis :

- BET surface area analysis to assess porosity and active sites in supported catalysts .

- FE-SEM/TEM to visualize particle morphology and aggregation .

- Thermogravimetric Analysis (TGA) to evaluate thermal stability and decomposition thresholds.

Basic: How do solvent choice and reaction conditions influence this compound’s stability in synthetic applications?

Stability is highly solvent-dependent:

- Inert solvents (e.g., hexane) may induce precipitation due to weak DA interactions, while polar solvents (e.g., methanol) enhance solubility via tin-oxygen coordination .

- Temperature control : Elevated temperatures (>60°C) can accelerate decomposition; monitor via real-time UV-Vis spectroscopy to detect byproducts.

- Moisture sensitivity : Store under anhydrous conditions, as hydrolysis can yield dibutyltin oxide, confirmed by XRD or ¹H-NMR .

Advanced: How can researchers resolve contradictions in catalytic activity data for this compound across different studies?

Contradictions often arise from variations in:

- Catalyst dispersion : Ball-milled catalysts may show higher activity despite lower surface area due to enhanced accessibility of active sites .

- Reaction medium : Compare activity in homogeneous (solution) vs. heterogeneous (supported) systems using kinetic profiling (e.g., GC-MS for reaction progress).

- Competing pathways : Use isotopic labeling (e.g., ¹³C-methanol) to track methoxide participation in transesterification vs. side reactions .

Advanced: What methodologies are recommended for studying this compound’s interactions with biological targets like PPARγ/RXRα?

To evaluate receptor modulation:

- Gene expression assays : Treat 3T3-L1 adipocytes with this compound and quantify adipogenesis markers (e.g., Fabp4, Adipoq) via real-time PCR .

- Antagonist co-treatment : Use PPARγ antagonists (e.g., T0070907) to confirm receptor-specific effects .

- Dose-response profiling : Compare EC₅₀ values with known agonists (e.g., rosiglitazone) using Oil Red O staining for lipid accumulation .

- Computational docking : Model tin-ligand interactions with PPARγ/RXRα binding pockets using molecular dynamics simulations .

Advanced: How can researchers address analytical challenges in detecting trace this compound in environmental or biological samples?

- Sample preparation : Use solid-phase extraction (SPE) with tin-selective ligands to preconcentrate analytes.

- Detection methods :

- Quality control : Include spiked recovery experiments and matrix-matched calibration curves to validate accuracy .

Advanced: What computational approaches can predict this compound’s reactivity and environmental persistence?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Sn-O and Sn-C bonds to assess hydrolysis susceptibility .

- QSAR modeling : Correlate structural descriptors (e.g., log P, polar surface area) with ecotoxicity data from analogous dibutyltin compounds .

- Environmental fate modeling : Use EPI Suite to estimate biodegradation half-lives and bioaccumulation potential based on substituent effects.

Advanced: How should researchers design experiments to investigate this compound’s role in oxidative stress pathways?

- In vitro models : Expose rat brain homogenates to this compound and measure oxidative stress markers (e.g., superoxide dismutase activity , malondialdehyde levels ) .

- Mechanistic studies : Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in live-cell imaging to track reactive oxygen species (ROS) generation .

- Omics integration : Perform RNA-seq to identify upregulated stress-response genes (e.g., HMOX1, SOD2) and validate via Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.